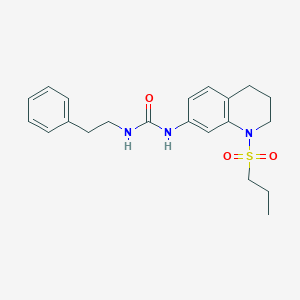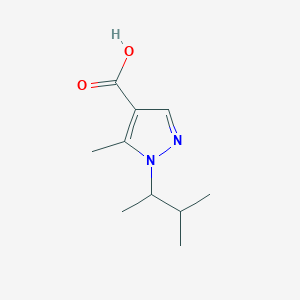
(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Aplicaciones Científicas De Investigación
Cobalt(II) Complexes and Polymerization Catalysts
A study by Choi et al. (2015) explored the formation of novel Co(II) chloride complexes using compounds including N,N-bis((1H-pyrazol-1-yl)methyl)cyclohexanamine, related to (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride. These complexes demonstrated significant activity for methyl methacrylate polymerization, producing polymers like poly(methylmethacrylate) with high molecular weights. The study highlights the potential of these complexes in catalyst applications for polymer synthesis (Choi et al., 2015).
Structural Studies of Cyclohexylamine Derivatives
Orrego Hernandez et al. (2015) conducted research on the structural differences in products formed from the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine. The study provides insights into the structural nuances of similar compounds, which could be applicable in understanding the properties of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride (Orrego Hernandez et al., 2015).
Synthesis of Enol Lactones
Itoh and Kanemasa (2003) discussed a synthetic route for enol lactones involving reactions with 1-(2-alkenoyl)-4-bromo-3,5-dimethylpyrazoles. The methodology and chemical interactions studied are relevant to understanding the synthesis and applications of compounds like (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride (Itoh & Kanemasa, 2003).
Pyrazole Schiff Bases and Antibacterial Activity
Research by Feng et al. (2018) on pyrazole Schiff bases, including derivatives of 1H-pyrazol-3-amine, sheds light on their potential as antibacterial agents. This study's findings could be extrapolated to infer potential biological or medical applications of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride (Feng et al., 2018).
Potential in Cancer Treatment
Panneerselvam et al. (2022) synthesized novel amide derivatives of pyrazoles, assessing their antiproliferative activity against human breast cancer cell lines. The relevance of this study lies in the potential of similar pyrazole derivatives, such as (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride, in the development of cancer treatments (Panneerselvam et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3.2ClH/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9;;/h5-6,8-9H,1-4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECULSREMREDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B3005496.png)



![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B3005507.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005513.png)
![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)
![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)


![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)
